molecular formula C14H17N3O4 B2966502 benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate CAS No. 67320-77-8

benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate

Cat. No.: B2966502
CAS No.: 67320-77-8
M. Wt: 291.307
InChI Key: FPKSZXZIWPNJMG-UHFFFAOYSA-N
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Description

Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate ( 67320-77-8) is a synthetic heterocyclic compound with a molecular formula of C14H17N3O4 and a molecular weight of 291.30 g/mol . This molecule features a hydantoin (2,5-dioxoimidazolidine) heterocycle, a structure of high interest in medicinal chemistry due to its presence in various biologically active molecules and its role as a key scaffold in drug discovery . The compound is further functionalized with a propyl linker and a benzyloxycarbonyl (Cbz) carbamate group, which serves as a versatile protecting group for amines, enabling its use in multi-step synthetic routes . Compounds containing the hydantoin core and related heterocycles like 2,5-dioxopyrrolidine have been investigated in pharmaceutical research for their potential to inhibit metalloproteinases, a class of enzymes involved in various disease states including cancer, pain, and obesity . The structural features of this compound, particularly the reactive carbonyl groups on the hydantoin ring and the protected amine, make it a valuable building block or intermediate for researchers developing novel therapeutic agents, enzyme inhibitors, and chemical probes. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-12-11(16-13(19)17-12)7-4-8-15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKSZXZIWPNJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate typically involves the reaction of benzyl chloroformate with N-(3-aminopropyl)imidazolidin-2,5-dione under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidinedione derivatives, while reduction can produce imidazolidinone alcohols .

Scientific Research Applications

Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Benzyl N-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (Compound 4)
  • Structure : Features a furyl-propyl chain substituted with a quinazolinylmethyl group instead of the dioxoimidazolidin-4-yl group.
  • Synthesis : Prepared via BF3•OEt2-catalyzed reaction in MeCN under reflux, followed by KHCO3 workup .
  • Key Data: IR: Absorptions at 1720 cm⁻¹ (carbamate C=O) and 1660 cm⁻¹ (quinazolinone C=O). NMR: Signals at δ 7.2–8.1 ppm (aromatic protons) and δ 4.3 ppm (methylene groups).
  • Comparison: The quinazolinone moiety introduces aromaticity and planar rigidity, contrasting with the hydrogen-bonding imidazolidinedione in the target compound.
(b) Benzyl N-[3-(5-Methyl-2-furyl)propyl]carbamate (Compound 10)
  • Structure : Contains a 5-methylfuryl group instead of the dioxoimidazolidin-4-yl group.
  • Synthesis : Similar BF3•OEt2/MeCN conditions but without subsequent basic extraction .
  • Key Data :
    • MS : Molecular ion peak at m/z 303 (M⁺).
  • Comparison : The methylfuryl group confers hydrophobicity and reduced polarity compared to the target compound’s hydrophilic dioxoimidazolidin-4-yl group.

Analogues from CAS Registry ()

  • Benzyl N-[3-bromo-4-(3-fluorophenoxy)phenyl]carbamate (CAS 2680742-76-9): Bromine and fluorophenoxy substituents increase molecular weight and electronegativity .

Comparative Analysis Table

Compound Substituent Key Functional Groups Synthesis Conditions Notable Properties
Target Compound 2,5-Dioxoimidazolidin-4-yl Carbamate, imidazolidinedione Not reported High polarity, hydrogen-bonding capacity
Compound 4 Quinazolinylmethyl-furyl Carbamate, quinazolinone, furan BF3•OEt2/MeCN, reflux Aromatic rigidity, dual carbonyl groups
Compound 10 5-Methylfuryl Carbamate, methylfuran BF3•OEt2/MeCN, reflux Hydrophobic, moderate polarity
CAS 2680827-26-1 Imidazole-bromopyridyl Carbamate, imidazole, bromopyridine Not reported Halogenated, potential metal coordination

Research Implications

  • Reactivity : The dioxoimidazolidin-4-yl group in the target compound may enhance nucleophilic reactivity at the carbonyl groups compared to furyl or quinazolinyl analogs .
  • Solubility : Polar substituents like imidazolidinedione likely improve aqueous solubility relative to methylfuryl or brominated analogs.

Biological Activity

Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group attached to a carbamate moiety, linked to a propyl chain that connects to an imidazolidinone ring. The structural formula can be represented as follows:

C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This structure is crucial for its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit metalloproteinases, particularly those involved in inflammatory processes. This inhibition can reduce tissue remodeling and inflammation, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, potentially acting against viruses such as HIV. The presence of the benzyl moiety is thought to enhance its bioactivity by improving membrane permeability .
  • Anti-cancer Potential : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may have anti-cancer properties. Further research is needed to elucidate this effect specifically for this compound.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism/Effect Reference
Metalloproteinase InhibitionReduces inflammation and tissue remodeling
Antiviral ActivityPotential inhibition of HIV replication
Cytotoxicity in Cancer CellsInduces apoptosis in various cancer cell lines

Case Studies

  • Inflammatory Conditions : A study demonstrated the efficacy of similar compounds in reducing symptoms of arthritis in animal models by inhibiting metalloproteinases involved in joint degradation. The results indicated significant improvement in joint mobility and reduction in inflammatory markers .
  • Antiviral Studies : In vitro testing showed that derivatives of this compound exhibited dose-dependent inhibition of HIV replication in cultured cells. This suggests potential for development as an antiviral therapeutic agent .
  • Cancer Research : A recent investigation into structurally related compounds revealed their ability to trigger programmed cell death in breast cancer cell lines. This highlights the need for further exploration into the anti-cancer potential of this compound .

Q & A

Q. What established synthetic routes exist for benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate, and what reaction parameters critically influence yield?

Methodological Answer: The compound can be synthesized via carbamate coupling reactions. For example, analogous carbamate derivatives are prepared by reacting amines with benzyl chloroformate in acetonitrile (MeCN) under acidic catalysis (e.g., BF₃·OEt₂) . Key parameters include:

  • Solvent choice : Polar aprotic solvents like MeCN enhance reactivity.
  • Catalyst : Lewis acids (e.g., BF₃) improve electrophilic activation.
  • Temperature : Reflux conditions (e.g., 80°C) optimize reaction rates.
    Post-synthesis, purification via silica gel chromatography (eluent: AcOEt/hexane) is recommended, yielding ~36% pure product .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Characteristic peaks include:
    • Benzyl protons: δ 7.2–7.4 ppm (multiplet, aromatic).
    • Urea protons (imidazolidinone): δ 8.1–8.3 ppm (broad singlet) .
  • IR Spectroscopy : Confirm the presence of carbonyl groups (C=O) at ~1700 cm⁻¹ (carbamate) and ~1650 cm⁻¹ (imidazolidinone) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (C₁₅H₁₇N₃O₄: ~303.3 g/mol).

Q. What analytical methods are recommended for assessing purity and stability under varying conditions?

Methodological Answer:

  • HPLC : Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) to detect degradation products.
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 7–14 days. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How does the 2,5-dioxoimidazolidin-4-yl moiety influence reactivity in nucleophilic or electrophilic environments?

Methodological Answer: The imidazolidinone ring exhibits dual reactivity:

  • Nucleophilic Sites : The NH groups participate in hydrogen bonding or alkylation (e.g., with methyl iodide in DMF at 50°C).
  • Electrophilic Carbonyls : The C=O groups undergo condensation with hydrazines or Grignard reagents.
    For example, in acidic conditions (5N HCl/MeCN), the ring may hydrolyze, requiring careful pH control during synthesis .

Q. What computational tools are suitable for modeling crystal packing or conformational dynamics?

Methodological Answer:

  • Mercury Software : Visualize crystal structures and compare packing motifs (e.g., hydrogen-bonding networks) .
  • Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-31G* basis set) to predict spectroscopic properties or tautomeric equilibria .
  • SHELX Suite : Refine X-ray diffraction data; resolve ambiguities in crystallographic parameters (e.g., displacement ellipsoids) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere).
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., benzyl carbamates with imidazolidinone substituents) .
  • Advanced Analytics : Use high-field NMR (≥500 MHz) or X-ray crystallography to resolve peak overlaps or stereochemical ambiguities .

Q. What strategies mitigate degradation during long-term storage or experimental use?

Methodological Answer:

  • Lyophilization : Store the compound as a lyophilized powder under argon at -20°C.
  • Light-Sensitive Handling : Use amber vials to prevent UV-induced decomposition.
  • Stabilizing Additives : Include antioxidants (e.g., BHT) in solution-phase studies .

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